molecular formula C10H10BrIO B6611067 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran CAS No. 2870653-58-8

2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran

Cat. No.: B6611067
CAS No.: 2870653-58-8
M. Wt: 352.99 g/mol
InChI Key: JWMNPDISUKCABB-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran is a halogenated derivative of the 3,4-dihydro-2H-1-benzopyran (chromene) scaffold. Its structure features a bromomethyl group at position 2 and an iodine atom at position 6 on the benzopyran core. The 3,4-dihydro configuration indicates partial saturation of the pyran ring, reducing aromaticity and altering reactivity compared to fully unsaturated coumarins. The bromomethyl group is a reactive site for nucleophilic substitution or alkylation reactions, while the iodine substituent may participate in cross-coupling reactions or act as a leaving group. Though specific data (e.g., CAS, melting point) for this compound are absent in the provided evidence, its structural analogs offer insights into its properties and applications in medicinal chemistry or materials science .

Properties

IUPAC Name

2-(bromomethyl)-6-iodo-3,4-dihydro-2H-chromene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrIO/c11-6-9-3-1-7-5-8(12)2-4-10(7)13-9/h2,4-5,9H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWMNPDISUKCABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)I)OC1CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrIO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.99 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran typically involves multi-step reactions. One common method starts with the bromination of a suitable precursor, followed by iodination. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as tetrabutylammonium iodide. The reaction temperature is maintained around 50°C, and the process may take several hours to complete .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions and improves yield. The use of automated systems also minimizes human error and enhances safety during the production process .

Chemical Reactions Analysis

Types of Reactions

2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran involves its interaction with various molecular targets. The bromomethyl and iodo groups can participate in electrophilic and nucleophilic reactions, respectively. These interactions can modulate biological pathways, leading to effects such as inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural features and properties of 2-(bromomethyl)-6-iodo-3,4-dihydro-2H-1-benzopyran and related compounds:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Features
This compound BrCH2 (2), I (6) Not Provided Not Provided Not Provided Bromomethyl (alkylation site), iodine
6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid F (6), COOH (2) C10H9FO3 208.14 212 Carboxylic acid (hydrogen bonding)
3,4-Dihydro-6-methylcoumarin CH3 (6), lactone (2) C10H10O2 162.19 Not Provided Lactone (electrophilic carbonyl)
6-Bromo-3,4-dihydro-4-phenyl-2H-1-benzopyran-2-one Br (6), Ph (4) C15H11BrO2 303.15 Not Provided Bromine, phenyl (steric bulk)
3,4-Dihydro-6-methyl-2-(4-methylphenyl)-2H-1-benzopyran CH3 (6), 4-MePh (2) C17H18O 238.32 Not Provided Methylphenyl (hydrophobic moiety)
6-Bromo-3,4-dihydro-4,4-dimethyl-2H-1-benzothiopyran Br (6), 2×CH3 (4), S in ring C11H13BrS Not Provided Not Provided Sulfur heteroatom, bromine

Key Comparisons

Halogen Substituents
  • Iodine vs. Iodine’s larger atomic radius may enhance steric effects and influence electronic properties (e.g., resonance or inductive effects).
  • Bromomethyl Reactivity: The bromomethyl group at position 2 distinguishes the target compound from derivatives with non-reactive substituents (e.g., methyl or carboxylic acid groups). This group facilitates alkylation or nucleophilic substitution, unlike the lactone in 3,4-dihydro-6-methylcoumarin .
Physical Properties
  • Molecular Weight and Polarity : The iodine substituent increases molecular weight compared to fluorine or methyl analogs. The 6-fluoro-carboxylic acid derivative (MW 208.14) is lighter but more polar due to the carboxylic acid, while the target compound’s bromomethyl and iodine groups likely enhance hydrophobicity.
  • Melting Points : The 6-fluoro-carboxylic acid analog has a high melting point (212°C) due to hydrogen bonding , whereas halogenated derivatives like the bromo-phenyl coumarin (MW 303.15) may exhibit lower melting points due to reduced crystallinity.

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